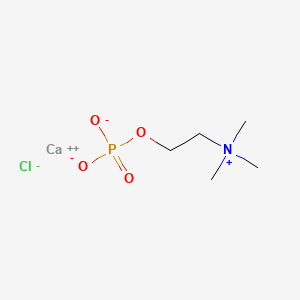![molecular formula C12H8N2OS B1346091 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-39-3](/img/structure/B1346091.png)
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
5-Phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has been studied for its potential biological activities . It has been investigated as an inhibitor of FGFR1, an important anti-cancer target . The compound has also been evaluated for its lipid-lowering activity .
Synthesis Analysis
The synthesis of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives has been reported in several studies . For instance, one study investigated the structure-activity relationship of N-phenylthieno[2,3-d]pyrimidin-4-amines . Another study synthesized 33 derivatives based on 3-methyl-5-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and evaluated them for their lipid-lowering activity .Molecular Structure Analysis
The molecular structure of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been analyzed in several studies . The structure-activity relationship (SAR) of N-phenylthieno[2,3-d]pyrimidin-4-amines was investigated, and the binding of active compounds with FGFR1 kinase was analyzed by molecular modeling studies .Chemical Reactions Analysis
The chemical reactions involving 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied . For example, one study proposed a method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antimicrobial Evaluation
Thienopyrimidinones have been evaluated for their antibacterial and antifungal properties. A study utilized POM (Petra/Osiris/Molinspiration) analyses to identify pharmacophores and anti-pharmacophores sites in thienopyrimidinone derivatives for antibacterial/antifungal screenings .
HIV-1 Inhibitory Activity
Research has shown that thienopyrimidinones containing at least one polyphenol unit can effectively inhibit HIV-1 integrase (IN) activity. Novel dihydroxyphenyl-based thienopyrimidinone derivatives were investigated for their LEDGF/p75-dependent IN inhibitory activity .
Cancer Research: Epidermal Growth Factor Receptor (EGFR) Inhibition
Molecular docking studies have been performed to position Erlotinib and target compounds, such as thienopyrimidinones, into the active site of the epidermal growth factor receptor (EGFR), which is significant in cancer research .
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one could include further investigation of its potential biological activities, such as its anti-cancer and lipid-lowering effects . Additionally, more studies could be conducted to optimize its synthesis and to explore its mechanism of action .
Eigenschaften
IUPAC Name |
5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c15-11-10-9(8-4-2-1-3-5-8)6-16-12(10)14-7-13-11/h1-7H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGMRBGIXZANNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189531 | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-phenylthieno[2,3-d]pyrimidin-4(3H)-one | |
CAS RN |
35978-39-3 | |
| Record name | 5-Phenylthieno[2,3-d]pyrimidin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35978-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035978393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(2,3-d)pyrimidin-4(1H)-one, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the interaction between 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one and hinTrmD based on the provided research?
A: The research paper focuses on the structural characterization of hinTrmD in complex with 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one []. While the abstract doesn't detail the specific interactions or downstream effects, the title suggests that the study elucidates the binding mode of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one to hinTrmD. This information can be valuable for understanding the potential inhibitory or modulatory effects of 5-phenylthieno[2,3-d]pyrimidin-4(3H)-one on hinTrmD activity, which might have implications for further research in related biological pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
